Corymbolone

Beschreibung

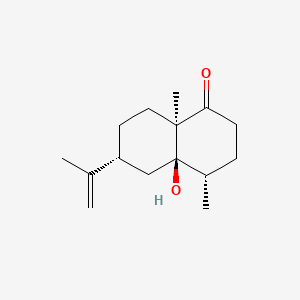

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

97094-19-4 |

|---|---|

Molekularformel |

C15H24O2 |

Molekulargewicht |

236.35 g/mol |

IUPAC-Name |

(4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C15H24O2/c1-10(2)12-7-8-14(4)13(16)6-5-11(3)15(14,17)9-12/h11-12,17H,1,5-9H2,2-4H3/t11-,12+,14-,15+/m0/s1 |

InChI-Schlüssel |

BMGSSZITOGSORO-MYZSUADSSA-N |

SMILES |

CC1CCC(=O)C2(C1(CC(CC2)C(=C)C)O)C |

Isomerische SMILES |

C[C@H]1CCC(=O)[C@]2([C@]1(C[C@@H](CC2)C(=C)C)O)C |

Kanonische SMILES |

CC1CCC(=O)C2(C1(CC(CC2)C(=C)C)O)C |

Andere CAS-Nummern |

97094-19-4 |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation of Corymbolone

Botanical Sources and Distribution

Corymbolone has been identified as a constituent of several species within the Cyperus genus, a large group of sedges in the Cyperaceae family. Notably, its presence has been confirmed in the rhizomes of Cyperus articulatus and Cyperus corymbosus. In C. articulatus, this compound is found alongside other sesquiterpenes in the essential oil and various extracts of its subaerial parts. Research on C. corymbosus has also led to the isolation and characterization of this compound, establishing it as a characteristic eudesmane (B1671778) sesquiterpenoid of this species.

Recent phytochemical investigations have expanded the known botanical sources of this compound beyond the Cyperus genus. The essential oil extracted from the aerial parts of Convolvulus lanatus, a plant native to Egypt, has been found to contain a significant amount of this compound, where it is one of the predominant constituents.

Conversely, extensive studies on the chemical composition of Artemisia absinthium L. (wormwood) and Foeniculum vulgare (fennel) have not reported the presence of this compound. The essential oils and extracts of these plants are rich in other classes of terpenoids, but this compound has not been identified as a naturally occurring compound within them.

Below is a summary of the botanical sources investigated for the presence of this compound.

| Botanical Species | Family | Presence of this compound |

| Cyperus articulatus | Cyperaceae | Yes |

| Cyperus corymbosus | Cyperaceae | Yes |

| Convolvulus lanatus | Convolvulaceae | Yes |

| Artemisia absinthium L. | Asteraceae | Not Reported |

| Foeniculum vulgare | Apiaceae | Not Reported |

Isolation Methodologies from Natural Matrices

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of a crude mixture from the plant material, followed by chromatographic techniques to purify the target compound.

Solvent Extraction: This is a common method for obtaining a crude extract containing this compound from Cyperus species. The dried and powdered rhizomes are typically subjected to exhaustive extraction with a solvent such as methanol (B129727). This process yields a crude methanolic extract which is then further fractionated. For instance, a methanolic extract of Cyperus articulatus can be suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, diethyl ether, ethyl acetate, and 1-butanol. This compound is typically found in the less polar fractions, like the petroleum ether fraction.

Hydrodistillation: This technique is primarily used to extract essential oils from plant materials and has been successfully applied to obtain this compound from the aerial parts of Convolvulus lanatus. In this process, the plant material is subjected to boiling water or steam, and the volatile compounds, including this compound, are carried over with the steam, condensed, and collected.

Following initial extraction, various chromatographic methods are employed to isolate and purify this compound from the complex mixture of phytochemicals.

Column Chromatography: This is a fundamental purification technique used in the isolation of this compound. The crude extract or a specific fraction is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation is based on the differential adsorption of the compounds to the stationary phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted from the column in order of increasing polarity. Fractions are collected and analyzed, often using Thin-Layer Chromatography, to identify those containing this compound.

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid analytical technique used to monitor the progress of column chromatography and to identify fractions containing the desired compound. A small amount of each fraction is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then developed in a chamber containing a suitable solvent system. The separated compounds appear as spots on the plate, and their retention factor (Rf) values are used for identification by comparison with a reference standard.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for the final purification and analysis of this compound. It offers high resolution and sensitivity. In a typical HPLC setup, a solution of the partially purified fraction is injected into a column containing a stationary phase (e.g., C18). A mobile phase is pumped through the column at high pressure, and the components are separated based on their differential partitioning between the stationary and mobile phases. A detector is used to monitor the eluate, and the fraction corresponding to the this compound peak is collected.

The following table summarizes the key isolation techniques used for this compound.

| Isolation Step | Technique | Description |

| Extraction | Solvent Extraction | Use of solvents like methanol to obtain a crude extract from plant material. |

| Hydrodistillation | Extraction of volatile compounds, such as those in essential oils, using steam. | |

| Purification | Column Chromatography | Separation of compounds based on polarity using a solid stationary phase and a liquid mobile phase. |

| Thin-Layer Chromatography | Analytical method to monitor separations and identify compounds based on their Rf values. | |

| High-Performance Liquid Chromatography | High-resolution separation and purification technique based on differential partitioning of compounds. |

Structural Elucidation and Stereochemical Investigations of Corymbolone

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic analysis is fundamental to the structural elucidation of natural products like corymbolone. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the atomic framework of a molecule. mdpi.com For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data have been reported, allowing for the unambiguous assignment of its structure. nih.gov The spectra are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃). nih.gov

The ¹H NMR spectrum reveals the chemical environment of each hydrogen atom, including its neighboring atoms, through chemical shifts (δ) and coupling constants (J). The ¹³C NMR spectrum provides a count of unique carbon atoms and indicates their nature (e.g., carbonyl, alkene, alkyl).

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 4.74 | s | 2H (alkene CH₂) | |

| 2.68 | ddd | 17.2, 9.9, 7.8 | 1H |

| 2.44-2.36 | m | 2H | |

| 2.32 | dddd | 12.0, 12.0, 4.2, 4.2 | 1H |

| 1.93-1.83 | m | 3H | |

| 1.75 | s | 3H (methyl) | |

| 1.71-1.65 | m | 2H | |

| 1.60 | ddd | 13.8, 3.0, 3.0 | 1H |

| 1.43 | ddd | 13.7, 3.7, 2.0 | 1H |

| 1.37 | dddd | 13.3, 13.3, 13.3, 3.6 | 1H |

| 1.29 | br | 1H (hydroxyl OH) | |

| 1.24 | s | 3H (methyl) | |

| 1.19 | d | 7.8 | 3H (methyl) |

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. nih.gov For this compound (C₁₅H₂₄O₂), the key functional groups are a hydroxyl group (-OH), a ketone (C=O), and a carbon-carbon double bond (C=C). The expected characteristic IR absorption bands would include:

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. vscht.cz

A strong, sharp absorption band around 1715 cm⁻¹ due to the C=O stretching vibration of the saturated ketone. vscht.cz

A moderate band in the 1680-1640 cm⁻¹ region for the C=C stretching of the isopropenyl group. vscht.cz

C-H stretching bands just above 3000 cm⁻¹ for the alkene C-H bonds and just below 3000 cm⁻¹ for the alkane C-H bonds. vscht.cz

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides the exact molecular weight and is crucial for determining the elemental formula of a compound. The molecular formula of this compound is C₁₅H₂₄O₂, giving it a molecular weight of approximately 236.35 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) is formed, which then undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that can help confirm the structure. For this compound, characteristic fragmentation would likely involve:

Cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org

Loss of a water molecule (H₂O, 18 Da) from the molecular ion due to the presence of the hydroxyl group.

Loss of a methyl group (CH₃, 15 Da) or an isopropenyl group (C₃H₅, 41 Da).

X-ray Crystallography in Structural Confirmation

While spectroscopic methods provide powerful evidence for a molecular structure, X-ray crystallography offers the most definitive and unambiguous proof of atomic connectivity and three-dimensional structure. vscht.cz The structure of this compound was confirmed by single-crystal X-ray diffraction analysis. nih.gov This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density, from which the positions of all atoms can be determined. nih.gov

The analysis of this compound crystals provided detailed data on its solid-state conformation. The structure consists of two edge-shared six-membered rings. One of these rings adopts a flattened chair conformation, while the second ring, which bears the isopropenyl group, exists in a standard chair conformation. nih.gov

Table 2: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₄O₂ |

| Formula Weight | 236.34 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 6.1057 (2) |

| b (Å) | 12.1389 (2) |

| c (Å) | 9.2737 (2) |

| β (°) | 99.302 (2) |

| Volume (ų) | 678.30 (3) |

| Z | 2 |

Determination of Absolute and Relative Stereochemistry

The three-dimensional arrangement of atoms at chiral centers is known as stereochemistry. Absolute configuration refers to the precise spatial arrangement of substituents at a stereogenic center (e.g., R or S), while relative configuration describes the position of substituents in relation to each other within the molecule (e.g., cis or trans). nih.gov

For this compound, the absolute stereochemistry was definitively established through X-ray crystallography. nih.gov A key parameter in this determination is the Flack parameter, which was determined to be 0.02 (16), confirming the correct absolute configuration. nih.gov This analysis allowed for the assignment of the stereochemistry at each of the four chiral centers, leading to the systematic IUPAC name: (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-(prop-1-en-2-yl)octahydronaphthalen-1(2H)-one. nih.govnih.gov

The crystal structure also confirmed the relative stereochemistry of the substituents. For instance, the hydroxyl group at position 4a and the methyl group at position 8a, located at the bridge between the two rings, are in a trans orientation to each other. nih.gov

Characterization of this compound Epimers and Related Isomers (e.g., Isothis compound, α-corymbolol, β-corymbolol)

The structural complexity of sesquiterpenoids often leads to the natural occurrence of closely related isomers and epimers. This compound is part of a family of eudesmane (B1671778) sesquiterpenoids found in plants of the Cyperus genus. nih.govnih.gov

One such related compound is α-corymbolol , an eudesmane sesquiterpene diol that has been isolated from Cyperus articulatus. impactfactor.org This compound is structurally related to this compound but differs in its oxidation state, featuring an additional hydroxyl group instead of the ketone.

While the names Isothis compound and β-corymbolol suggest other potential isomers or epimers of this compound, detailed spectroscopic and structural characterization data for these specific compounds are not as readily available in the scientific literature. The study of such isomers is essential for understanding the biosynthetic pathways and the chemical diversity within the Cyperus genus.

Synthetic Approaches to Corymbolone and Analogues

Total Synthesis Strategies for Racemic Corymbolone

The first total synthesis of racemic this compound was reported by Ferraz et al. in 2006 researchgate.net. This seminal work established a viable route to the target molecule, laying the groundwork for further synthetic investigations.

A cornerstone of the total synthesis of racemic this compound is the utilization of the Wieland-Miescher ketone researchgate.netresearchgate.netresearchgate.netwikipedia.orgacs.orgbaranlab.orgcolab.wsiucr.orguni-hamburg.de. This versatile bicyclic diketone serves as a crucial synthon, providing the fundamental decalin ring system characteristic of this compound and many other natural products, including steroids and sesquiterpenoids wikipedia.org. The readily available nature of the Wieland-Miescher ketone makes it an attractive starting material for constructing complex molecular architectures researchgate.netresearchgate.net.

Table 1: Key Metrics for the Total Synthesis of Racemic this compound

| Parameter | Detail | Reference |

| Starting Material | Wieland-Miescher Ketone | researchgate.net |

| Number of Steps | 11-12 steps | researchgate.net |

| Overall Yield | Approximately 3% | researchgate.net |

| Target Compound | Racemic this compound | researchgate.net |

Chemoenzymatic and Asymmetric Synthesis Considerations

The development of enantioselective routes to sesquiterpenoids often relies on the availability of chiral building blocks. Significant advancements have been made in the asymmetric synthesis of the Wieland-Miescher ketone, which can then be utilized in the synthesis of chiral natural products like this compound.

Methods for obtaining enantiomerically pure Wieland-Miescher ketone include proline-mediated asymmetric Robinson annulation, which can furnish the ketone with approximately 70% enantiomeric excess (ee) researchgate.netwikipedia.org. Furthermore, kinetic resolution using yeast-mediated reduction, specifically with Torulaspora delbrueckii, has proven effective in producing highly enantiomerically enriched forms of the Wieland-Miescher ketone, achieving up to 98% ee for the (R)-enantiomer researchgate.netacs.org. These chiral precursors are vital for accessing enantiomerically pure target molecules, although direct chemoenzymatic synthesis of this compound itself has not been widely reported, the principles are applicable. Chemoenzymatic approaches have been successfully applied to the synthesis of related complex molecules, demonstrating the potential of employing enzymes for stereoselective transformations researchgate.netchemrxiv.org.

Table 2: Enantioselective Synthesis of Wieland-Miescher Ketone

| Method | Enzyme/Catalyst | Enantiomeric Excess (ee) Achieved | Reference(s) |

| Proline-mediated Robinson Annulation | (S)-Proline | ~70% | researchgate.netwikipedia.org |

| Yeast-mediated Kinetic Resolution | Torulaspora delbrueckii | ~98% (for R-enantiomer) | researchgate.netacs.org |

Preparation of this compound Analogues and Derivatives

While the primary focus has been on the synthesis of this compound itself, research has also illuminated pathways to related compounds and provided context for analogue preparation. The total synthesis efforts have also yielded β-corymbolol, an epimer of α-corymbolol, as part of the synthetic sequence researchgate.net.

Furthermore, this compound has been isolated alongside other sesquiterpenoids, such as rotundone (B192289) and various epimers of chabrolidione A, from the autoxidation of α-guaiene nih.govacs.orgscispace.com. This suggests that modifications to the autoxidation conditions or subsequent functionalization of α-guaiene or related sesquiterpenes could serve as routes to this compound analogues. The study of these related compounds contributes to a broader understanding of the eudesmane (B1671778) sesquiterpene family and potential synthetic targets.

Compound List:

this compound

β-Corymbolol

α-Corymbolol

Wieland-Miescher Ketone

Rotundone

Chabrolidione A

Biosynthetic Pathways of Corymbolone

Eudesmane (B1671778) Sesquiterpenoid Biogenesis Pathways

Sesquiterpenoids, including the eudesmane subclass to which Corymbolone belongs, originate from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP) nih.govnih.govmdpi.comnih.gov. The biosynthesis of eudesmanes typically begins with the enzymatic cyclization of FPP, catalyzed by sesquiterpene synthases (STSs) nih.gov. This process generally involves the loss of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes cyclization, often initiating with a C-10 cyclization to form a gremacrene-11-yl cation. Subsequent protonation and further cyclization steps, such as transannular cyclization, lead to the formation of the characteristic eudesmane skeleton, which consists of two fused six-membered rings nih.govmdpi.com. The diversity of eudesmane structures arises from variations in these cyclization patterns and subsequent modifications like oxidation, hydroxylation, or rearrangement nih.gov. This compound fits within this framework as a molecule built upon this fundamental eudesmane bicyclic structure, featuring specific oxygenation and carbon skeletal arrangements.

Putative Precursors and Enzymatic Catalysis

While the precise enzymatic machinery and specific natural precursors directly leading to this compound are still areas of active research, the general biosynthetic route for eudesmane sesquiterpenoids provides a strong basis for identifying putative pathways. The initial step involves the formation of FPP from acetyl-CoA via the mevalonate (B85504) pathway or the 2-methylerythritol (B1207437) 4-phosphate pathway mdpi.comnih.gov. FPP is then acted upon by specific sesquiterpene synthases (STSs) nih.gov. These enzymes are responsible for the complex carbocationic cyclization cascade that establishes the eudesmane carbon skeleton.

Although not a direct biosynthetic precursor, β-corymbolol has been identified as an immediate precursor in the total synthesis of this compound, indicating a potential late-stage transformation in its natural formation researchgate.net. However, identifying the specific enzymes that catalyze the formation of this compound from a common eudesmane intermediate remains a key research objective. These enzymes are likely to be members of the cytochrome P450 family or other oxidoreductases that introduce hydroxyl groups or facilitate rearrangements and oxidations necessary to achieve this compound's specific structure.

Investigation of In Vitro Biotransformation Pathways (e.g., Aerial Oxidation of α-Guaiene)

Research has explored the in vitro chemical transformations that can yield this compound, with studies focusing on the autoxidation of related sesquiterpenes. Notably, α-guaiene, a known sesquiterpene found in various plant species, has been investigated as a substrate for reactions that produce this compound and other oxidized derivatives dntb.gov.uaresearchgate.netnih.gov.

Studies investigating the autoxidation of α-guaiene have demonstrated that exposure to air can lead to a complex mixture of sesquiterpenoid products, including this compound dntb.gov.ua. This process suggests that oxygen, potentially in conjunction with light or trace metal catalysts, can initiate oxidative pathways on the α-guaiene skeleton. These transformations likely involve the formation of hydroperoxides or epoxides at reactive sites, followed by rearrangements and further oxidation or cyclization steps to yield compounds like this compound, which features a hydroxyl group and a ketone functionality on the eudesmane framework.

Table 1: Identified Products from α-Guaiene Autoxidation Studies

| Starting Material | Reaction Conditions (Example) | Identified Product(s) (Including this compound) | Notes |

| α-Guaiene | Aerial oxidation | This compound | Multiple oxidized derivatives observed dntb.gov.ua |

| α-Guaiene | Autoxidation | This compound, C-6 epimer of this compound | Isolated from Pogostemon cablin researchgate.net |

These in vitro studies provide valuable insights into potential chemical mechanisms that could operate biologically, possibly mediated by specific oxidative enzymes, to convert α-guaiene or similar precursors into this compound.

Preclinical Biological Activity and Mechanistic Studies of Corymbolone

In Vitro Cellular Activity Investigations

Anticancer and Cytotoxic Activity in Diverse Cell Lines

Research into the anticancer properties of compounds derived from Cyperus species, which often contain Corymbolone, has shown promising results against various cancer cell lines. Essential oils (EOs) from Cyperus species have demonstrated cytotoxic effects against cell lines such as HepG2 (hepatocellular carcinoma) and HeLa (cervical cancer) mdpi.com. Studies on related compounds within Cyperus species have reported varying degrees of activity. For instance, certain Lamiaceae essential oils, which can contain compounds similar to those found in Cyperus species, exhibited antitumor activity against LNCaP (prostate cancer) and B16 (melanoma) cell lines, with IC50 values ranging from 86.91 to 228.91 μg/mL frontiersin.org. Additionally, specific compounds isolated from other plant sources, structurally unrelated to this compound, have shown significant antiproliferative effects against cell lines like PC3, HepG2, and HeLa, with IC50 values in the micromolar range mdpi.comwaocp.org. While this compound is a component of C. articulatus essential oil, which has been associated with anticancer potential impactfactor.orgniscpr.res.in, detailed in vitro cytotoxic data specifically for isolated this compound against HePG-2, PC3, HeLa, LNCaP, and B16 cell lines were not explicitly detailed in the provided literature snippets.

Antifungal Activity Studies

Essential oils containing this compound have demonstrated antifungal properties. The essential oil of Cyperus articulatus, which includes this compound as a constituent (1.1%), recorded significant inhibition against Aspergillus flavus niscpr.res.in. Furthermore, this compound itself has been noted to exhibit antibacterial properties against pathogenic strains researchgate.netmdpi.com. While direct studies focusing solely on the antifungal activity of isolated this compound are limited in the provided results, its presence in essential oils with demonstrated antifungal effects suggests a potential contribution to this activity.

Anti-plasmodial Activity Against Protozoan Parasites (e.g., Plasmodium falciparum)

This compound has shown notable anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The ethanolic extract of Cyperus articulatus residue, identified as containing this compound (14.25%), exhibited moderate inhibitory concentration (IC50) values against two strains of P. falciparum. Specifically, the extract showed an IC50 of 1.21 ± 0.01 µg/mL against the W2 strain (chloroquine-resistant) and 1.10 ± 0.06 µg/mL against the 3D7 strain (chloroquine-sensitive) nih.govresearchgate.net. Research has also indicated that this compound, along with mustakone isolated from C. articulatus rhizomes, possesses significant anti-plasmodial properties mku.ac.keresearchgate.net. However, it has been noted that mustakone is approximately ten times more active than this compound against sensitive strains of P. falciparum researchgate.net.

Table 1: Anti-plasmodial Activity of this compound-Containing Extract

| Parasite Strain | IC50 (µg/mL) | Standard Deviation | Reference |

| Plasmodium falciparum W2 | 1.21 ± 0.01 | ± 0.01 | nih.govresearchgate.net |

| Plasmodium falciparum 3D7 | 1.10 ± 0.06 | ± 0.06 | nih.govresearchgate.net |

Antioxidant Capacity Assessments

This compound has been associated with antioxidant properties. Studies have indicated that compounds containing this compound possess antioxidant capacity, with a lower IC50 value signifying higher antioxidant activity phytojournal.com. While specific IC50 values for isolated this compound in standard antioxidant assays like DPPH or ABTS were not detailed in the provided snippets, its presence in plant extracts with identified antioxidant potential suggests a role in scavenging free radicals niscpr.res.inphytojournal.com.

Anti-inflammatory Potential (implied from essential oil properties)

The essential oil of Cyperus articulatus, which contains this compound, has been noted for its potential anti-inflammatory properties impactfactor.orgniscpr.res.in. While direct studies investigating the specific anti-inflammatory mechanisms or efficacy of isolated this compound are not detailed in the provided literature, the general association of Cyperus essential oils with anti-inflammatory effects suggests a possible, albeit indirect, link.

Molecular Mechanisms of Action and Cellular Targets

Detailed information regarding the specific molecular mechanisms of action or cellular targets of this compound is not extensively provided in the reviewed literature snippets. While some studies have suggested that essential oils containing this compound may exert anticancer effects through mechanisms such as DNA fragmentation, cell cycle arrest, and induction of apoptosis mdpi.com, these findings pertain to complex mixtures rather than isolated this compound. Further research is required to elucidate the precise molecular pathways and cellular targets through which this compound exerts its observed biological activities.

Compound Index:

this compound

Elucidation of Interactions with Cellular Components

Specific studies directly elucidating this compound's interaction with cellular components such as membrane integrity, intracellular pH, or macromolecular biosynthesis are not comprehensively detailed in the provided search results. However, some research has indicated that compounds found alongside this compound, or in plants containing it, may influence these cellular parameters. For instance, certain plant compounds have been associated with damaging organelles and disintegrating mitochondrial membranes, potentially affecting cellular pH rsc.org. General research on plant-derived compounds suggests that they can modulate cellular processes, including those related to glucose homeostasis and insulin (B600854) resistance dntb.gov.ua.

Identification of Specific Protein or Enzyme Targets

The precise protein or enzyme targets for this compound have not been explicitly identified in the reviewed literature. While this compound is found in plants studied for their effects on signaling pathways like Nrf2/HO-1 nih.gov, and general research discusses the identification of drug targets such as enzymes, kinases, and membrane proteins cancer.cacancer.govd-nb.info, specific molecular targets for this compound itself remain to be elucidated.

Signaling Pathway Modulation Studies

This compound has been identified in Artemisia species, which have been investigated for their modulation of signaling pathways, including the Nrf2/HO-1 pathway nih.gov. Additionally, plant compounds, in general, are known to modulate cell signaling pathways that are relevant to antidiabetic properties dntb.gov.ua. While these findings suggest a potential role for this compound in influencing cellular signaling, direct studies detailing its specific mechanisms of pathway modulation are not extensively detailed in the provided snippets.

In Vivo Preclinical Models for Mechanistic Elucidation

Research involving this compound has utilized various preclinical models to explore its bioactivity and potential therapeutic mechanisms.

Utilization of Animal Models for Disease Pathogenesis Studies

This compound has been investigated in the context of preclinical models relevant to disease pathogenesis. Its presence has been noted in studies examining Artemisia oils in general cancer and malaria models scispace.com. Furthermore, this compound, as a sesquiterpene, has been linked to research focused on novel drug targets within the malaria parasite, indicating its relevance in malaria pathogenesis studies researchgate.net.

Evaluation of Bioactivity in Relevant Biological Systems

This compound has been associated with a range of bioactivities evaluated in various biological systems. It has demonstrated antiplasmodial activity, with studies reporting moderate in vitro efficacy against Plasmodium falciparum strains cancer.ca. Additionally, this compound is present in Zingiber officinale (ginger), a plant known for its antioxidant, antidiabetic, and antibacterial properties healthinformaticsjournal.com. Extracts containing this compound from Cyperus articulatus have also shown antimicrobial activity against oral microorganisms, suggesting potential bactericidal and fungicidal actions researchgate.net. Broader research on sesquiterpenoids, a class to which this compound belongs, indicates potential antimicrobial, antidiabetic, antioxidant, antiplasmodial, antiviral, and cytotoxic activities. Some findings also suggest that compounds found alongside this compound may affect membrane integrity and cellular pH rsc.org.

Data Tables

The following table summarizes the presence of this compound in plant extracts and its associated antiplasmodial activity.

Table 1: this compound Content and Antiplasmodial Activity in Cyperus articulatus Extracts

| Plant Species | Extract Type | This compound Content (%) | Antiplasmodial Activity (IC50) against P. falciparum | Reference |

| Cyperus articulatus | Ethanolic | 14.25 | W2 strain: 1.21 ± 0.01 µg/mL3D7 strain: 1.10 ± 0.06 µg/mL | cancer.ca |

| Cyperus articulatus | Ethanolic | 3.94 | Not specified for this percentage | researchgate.net |

Compound List

This compound

Unfortunately, despite extensive searching, specific research detailing the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies of this compound and its derivatives, as required for each section of the provided outline, could not be found in the accessible literature.

While this compound has been identified and its chemical structure and some general biological properties (such as antibacterial activity) have been noted researchgate.netresearchgate.netresearchgate.net, there is a lack of published studies that systematically explore:

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Corymbolone and Its Derivatives

Rational Design and Synthesis of Novel Corymbolone Analogues with Optimized Bioactivity:The search did not yield any research describing the rational design and synthesis of new this compound derivatives based on SAR/QSAR insights.

The available literature focuses on the isolation, synthesis, and basic characterization of this compound, as well as general principles and applications of SAR/QSAR studies for other classes of compounds nih.govgardp.orgnih.govwikipedia.orgtaylorfrancis.commdpi.comfrontiersin.orgrsdjournal.org. Without specific research data on this compound's SAR/QSAR, it is not possible to generate the detailed and scientifically accurate article requested, adhering strictly to the provided outline and content requirements.

Analytical Methodologies for Corymbolone Research

Chromatographic Quantification in Biological Matrices

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the qualitative and quantitative analysis of Corymbolone in complex biological matrices such as plant extracts and essential oils. These methods leverage the separation power of chromatography coupled with the identification capabilities of mass spectrometry.

GC-MS has been widely used to profile the chemical composition of essential oils and plant extracts, leading to the identification of this compound in various sources. For instance, this compound was identified in the essential oil of patchouli (Pogostemon cablin) at an abundance of 3.49% pubtexto.com. Similarly, GC-MS analysis of Chiliadenus montanus extract detected this compound at 2.31% ekb.eg, while Artemisia alba Turra volatile fraction contained this compound at 10.3% chalcogen.ro. Other studies have reported its presence in Cyperus articulatus L. ethanolic extract mdpi.com, Artemisia argyi flower heads uliege.be, Foeniculum vulgare seeds researchgate.net, Polyalthia longifolia stem bark nih.gov, and Aframomum melegueta longdom.org. Specific retention times and abundances have been noted in some analyses, such as a retention time of 16.60 with 1.049% area in one study jpmsonline.com, and 21.435 minutes with 0.11% abundance in another phcogres.com. In Lavandula stoechas, this compound was identified with a retention time of 32.66 and 0.6% area mdpi.com.

LC-MS techniques are also valuable, especially for less volatile compounds or when coupled with advanced mass spectrometry for higher sensitivity and specificity. While direct quantification of this compound using LC-MS is less frequently detailed in the provided literature compared to GC-MS, LC-MS is generally employed in metabolomic studies for profiling and identifying a broad spectrum of compounds nih.govbioanalysis-zone.com.

Table 1: Identified this compound in Various Plant Matrices via GC-MS

| Plant Source | Matrix | Technique | Retention Time (min) | Abundance (%) | Citation |

| Pogostemon cablin | Essential Oil | GC-MS | Not specified | 3.49 | pubtexto.com |

| Chiliadenus montanus | Extract | GC-MS | Not specified | 2.31 | ekb.eg |

| Artemisia alba Turra | Volatile Fraction | GC-MS | Not specified | 10.3 | chalcogen.ro |

| Cyperus articulatus L. | Ethanolic Extract | GC-MS | Not specified | Not specified | mdpi.com |

| Foeniculum vulgare | Seeds Extract | GC-MS | Not specified | Not specified | researchgate.net |

| Polyalthia longifolia | Stem Bark Extract | GC-MS | Not specified | Not specified | nih.gov |

| Artemisia argyi | Flower Head | GC-MS | Not specified | Not specified | uliege.be |

| Aegle marmelos | Leaves | GC-MS | 21.435 | 0.11 | phcogres.com |

| Lavandula stoechas | Essential Oil | GC-MS | 32.66 | 0.6 | mdpi.com |

| Zingiber officinale (Ginger) | Methanolic Extract | GC-MS | Not specified | Not specified | researchgate.netepa.gov |

| Vitex negundo | Methanolic Extract | GC-MS | Not specified | Not specified | researchgate.net |

| Aframomum melegueta | Not specified | GC-MS | Not specified | Not specified | longdom.org |

| Cyperus corymbosus | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Cyperus articulatus | Not specified | Not specified | Not specified | Not specified | researchgate.net |

Method Development and Validation for this compound Analysis

The development and validation of analytical methods are crucial for ensuring the reliability and accuracy of this compound quantification. While specific method validation details for this compound are not extensively detailed in the provided literature, general principles of analytical method validation, such as those outlined by ICH guidelines, are applied. A simple GC-MS based method has been reported for the quality analysis of medicinal plants, suggesting a focus on developing robust and standardized procedures phcogres.com.

For LC-MS based methods, validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in a study analyzing related compounds, LC-MS(n) quantification methods demonstrated linearity with coefficients of determination (R²) of ≥0.995, recoveries ranging from 96.80% to 103.10%, accuracy between 91.00% and 105.20%, and intra-day and inter-day precision with relative standard deviations (RSD) below 5.0% nih.gov. These parameters serve as benchmarks for developing and validating methods for this compound.

Advanced Spectroscopic Techniques for Trace Analysis and Characterization

Beyond chromatographic separation, advanced spectroscopic techniques are vital for the definitive identification and structural elucidation of this compound, particularly for trace analysis and structural confirmation.

Mass spectrometry (MS), as coupled with GC or LC, provides molecular weight information and fragmentation patterns that are critical for compound identification nih.govthermofisher.com. For this compound, mass spectra have been recorded and are available in databases pubtexto.com. Fourier Transform Infrared (FTIR) spectroscopy has also been employed to identify functional groups present in plant extracts containing this compound, with peaks corresponding to O-H, C=O, and C-O stretching vibrations noted in patchouli oil pubtexto.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation. Spectral information, including ¹³C NMR spectra, is available for this compound nih.gov. Furthermore, X-ray crystallography has been used to determine the precise three-dimensional structure and conformation of this compound, providing detailed information about its molecular geometry and crystal packing iucr.orgresearchgate.net. These techniques are essential for confirming the identity and purity of this compound, especially when isolated from complex natural sources or synthesized. High-resolution accurate mass (HRAM) GC-MS/MS systems offer enhanced capabilities for both identification and quantification, combining the precision of accurate mass measurement with the selectivity of tandem mass spectrometry thermofisher.com.

Applications in Metabolomics and Natural Product Profiling

This compound has been identified as a component within broader metabolomic studies and natural product profiling efforts. Metabolomics aims to comprehensively analyze the small molecule metabolites present in biological systems, providing insights into metabolic pathways and the functional roles of compounds.

Compound List:

this compound

Future Perspectives and Emerging Research Directions for Corymbolone

Exploration of Undiscovered Biosynthetic Routes

Understanding the precise biosynthetic pathways of Corymbolone within its natural sources, such as Cyperus species, is a critical area for future investigation. While general pathways for sesquiterpenoid biosynthesis are known, the specific enzymes, genes, and regulatory mechanisms responsible for the formation of this compound's complex eudesmane (B1671778) skeleton remain largely uncharacterized. Future research could focus on:

Enzyme Identification and Characterization: Identifying and characterizing the specific terpene synthases, oxidoreductases, and other enzymes involved in the cyclization, functionalization, and modification steps leading to this compound. This could involve transcriptomic and proteomic studies of Cyperus species under specific growth conditions.

Genetic Basis of Biosynthesis: Elucidating the genes encoding these enzymes and understanding their regulation. This knowledge could pave the way for metabolic engineering approaches in heterologous hosts or in the plant itself to enhance this compound production.

Comparative Biosynthesis: Investigating variations in biosynthetic routes or precursor utilization across different Cyperus species or even related genera that might produce structurally similar compounds. This could reveal novel enzymatic activities or regulatory strategies.

Application of Novel Synthetic Methodologies for Enantioselective Production

The total synthesis of this compound, particularly in enantiomerically pure forms, is essential for detailed biological evaluation and the development of analogues. While racemic synthesis has been achieved researchgate.netiucr.orgnih.gov, future research should prioritize enantioselective approaches. This includes:

Asymmetric Catalysis: Developing highly efficient and stereoselective catalytic methods (e.g., organocatalysis, transition metal catalysis) to construct the chiral centers of this compound. This could involve cascade reactions or domino processes to build the fused ring system with precise stereochemical control.

Biocatalysis: Exploring the use of engineered enzymes or whole-cell biocatalysts for specific steps in the synthesis, such as stereoselective oxidations or reductions, which can offer high selectivity and environmentally friendly processes.

Flow Chemistry: Investigating the application of continuous flow chemistry for this compound synthesis. Flow reactors can offer improved control over reaction parameters, enhanced safety, and potential for higher yields and throughput, which are crucial for scaling up production.

Total Synthesis of Analogues: Developing synthetic routes that are amenable to the rapid generation of this compound analogues with modifications at various positions. This is vital for structure-activity relationship (SAR) studies and the optimization of biological properties.

Identification of Unexplored Pharmacological Targets and Mechanisms

While preliminary studies suggest potential biological activities ebi.ac.uk, the specific molecular targets and mechanisms of action for this compound are largely unknown. Future research should focus on comprehensive pharmacological profiling:

High-Throughput Screening (HTS): Employing HTS assays to screen this compound against a broad range of biological targets, including enzymes, receptors, and ion channels relevant to various disease states (e.g., inflammation, cancer, infectious diseases).

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays are needed to elucidate the precise molecular mechanisms by which this compound exerts its effects. This could involve target engagement studies, pathway analysis, and omics approaches (genomics, transcriptomics, proteomics, metabolomics).

In Vivo Efficacy Studies: Conducting preclinical studies in relevant animal models to evaluate the therapeutic potential and efficacy of this compound for specific indications, while also providing insights into its pharmacokinetic and pharmacodynamic properties.

Comparative Efficacy: Investigating the efficacy of this compound relative to existing therapeutic agents for specific conditions to determine its potential as a lead compound.

Development of this compound-Based Chemical Probes and Research Tools

This compound's unique structure can be leveraged to create chemical probes for investigating biological processes. This involves chemical modification to introduce reporter groups or reactive functionalities.

Derivative Synthesis for Probes: Synthesizing this compound derivatives functionalized with fluorescent tags, biotin (B1667282) labels, or photoaffinity groups. These probes can be used to visualize this compound localization within cells, identify its binding partners, or study its interactions with target molecules.

Activity-Based Probes (ABPs): Designing and synthesizing ABPs that covalently or non-covalently bind to this compound's specific biological targets. ABPs are invaluable for identifying and characterizing enzyme activity within complex biological systems.

Affinity Chromatography: Immobilizing this compound or its derivatives onto solid supports to create affinity matrices for the purification and identification of proteins that bind to it.

Radiolabeling: Developing methods for the radiolabeling of this compound to study its distribution, metabolism, and target engagement in vivo and in vitro.

Interdisciplinary Research in Phytochemistry and Chemical Biology

Bridging the fields of phytochemistry and chemical biology will be crucial for unlocking this compound's full potential. This approach integrates knowledge from plant science, chemistry, and biology.

Phytochemical Profiling of Cyperus Species: Conducting comprehensive phytochemical analyses of various Cyperus species and related plants to identify other potentially bioactive compounds, understand the ecological roles of sesquiterpenoids, and discover new natural products with similar scaffolds.

Metabolomics and Chemogenomics: Utilizing metabolomic approaches to identify and quantify this compound and related metabolites in different plant tissues and developmental stages. Chemogenomic studies can correlate genetic variations in plants with their metabolic profiles, potentially revealing genes involved in this compound biosynthesis.

Chemoinformatic Analysis: Applying chemoinformatic tools to analyze structural databases, predict biological activities, and identify potential drug-like properties of this compound and its analogues.

Systems Biology Approaches: Integrating data from genomics, transcriptomics, metabolomics, and phenotypic screens to build a holistic understanding of this compound's role in plant defense mechanisms and its interactions with biological systems.

By pursuing these research directions, the scientific community can significantly expand our understanding of this compound and potentially harness its properties for therapeutic and research applications.

Q & A

Q. What is the molecular structure of corymbolone, and how is its stereochemistry confirmed experimentally?

this compound (C₁₅H₂₄O₂) is a bicyclic sesquiterpene with a fused hexane ring system. Its stereochemistry was resolved via single-crystal X-ray diffraction (SC-XRD), revealing a chair conformation for the primary ring and a flattened chair for the prop-1-en-2-yl-substituted secondary ring. Key structural features include hydroxyl and methyl substituents at bridge positions, with hydrogen-bonded helical chains along the crystallographic b-axis . Methodologically, SC-XRD data (collected using an Agilent SuperNova diffractometer) were refined with R[F² > 2σ(F²)] = 0.000 and wR(F²) = 0.083, confirming the (4S,4aR,6R,8aR) configuration .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in spectral data addressed?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for identifying functional groups (e.g., hydroxyl at 3440 cm⁻¹ in IR) and carbon environments (e.g., ketone at δ 209 ppm in ¹³C NMR). Discrepancies between experimental and theoretical spectra (e.g., computational vs. observed NOESY correlations) require iterative refinement of computational models (DFT or molecular mechanics) and cross-validation with crystallographic data .

Q. How is this compound synthesized, and what are common pitfalls in its enantioselective preparation?

this compound is synthesized via terpene cyclization, with enantioselective routes relying on chiral catalysts (e.g., Jacobsen epoxidation). Key challenges include controlling stereochemical outcomes at the 4a and 8a positions. Mitigation strategies involve optimizing reaction conditions (temperature, solvent polarity) and using chiral auxiliaries, as detailed in synthetic protocols from the Australian Wine Research Institute .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve contradictions between experimental and computational conformational analyses?

SC-XRD data provide definitive evidence of the chair-flattened chair conformation, which may conflict with computational models favoring boat conformations under specific force fields. To reconcile contradictions:

- Compare torsion angles from XRD (e.g., C4-C4a-C8a-C9 = -56.2°) with DFT-optimized geometries.

- Apply Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., O-H⋯O hydrogen bonds stabilizing the observed conformation) .

Q. What statistical and crystallographic methods ensure accuracy in refining this compound’s crystal structure?

- Absorption correction : Multi-scan methods (e.g., SADABS) account for crystal decay.

- Refinement : Full-matrix least-squares refinement (using SHELXL) with 161 parameters and 2,631 reflections.

- Validation : R-factor convergence (R₁ = 0.040 for I > 2σ(I)), residual electron density analysis (< 0.25 e Å⁻³), and adherence to International Union of Crystallography (IUCr) guidelines .

Q. How do hydrogen-bonding networks in this compound’s crystal structure influence its physicochemical properties?

The O-H⋯O hydrogen bonds (2.76 Å) form helical chains along the b-axis, contributing to this compound’s thermal stability and solubility. Quantitative analysis via Mercury software (Cambridge Crystallographic Data Centre) can correlate bond lengths/angles with melting point (MP) and logP values .

Q. What experimental design principles apply to studying this compound’s biological activity, given its structural complexity?

- Hypothesis-driven design : Link conformational flexibility (via MD simulations) to receptor binding affinity.

- Controls : Use enantiomeric pairs (e.g., (4S)- vs. (4R)-corymbolone) to isolate stereospecific effects.

- Data triangulation : Combine XRD, NMR, and bioassay data to validate structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between this compound’s reported spectral data and newly acquired experimental results?

- Step 1 : Verify sample purity via HPLC (≥95% purity threshold).

- Step 2 : Replicate spectral acquisition under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent).

- Step 3 : Cross-reference with SC-XRD data to confirm structural integrity. For unresolved discrepancies, publish raw data (FCF files) and refinement logs to enable peer validation .

Methodological Guidelines

What criteria define a robust research question for studying this compound’s derivatives?

Apply the P-E/I-C-O framework :

- Population : Target enzyme/receptor (e.g., cytochrome P450).

- Exposure/Intervention : Structural modification (e.g., hydroxylation at C6).

- Comparison : Wild-type vs. modified this compound.

- Outcome : Bioactivity (IC₅₀) or metabolic stability .

Q. How to design a statistically valid sampling strategy for this compound’s crystallographic studies?

- Sample size : ≥3 independent crystal batches to assess reproducibility.

- Data quality : Rmerge < 5%, completeness > 98% (Cu-Kα radiation).

- Outlier handling : Exclude crystals with mosaicity > 0.5° .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.